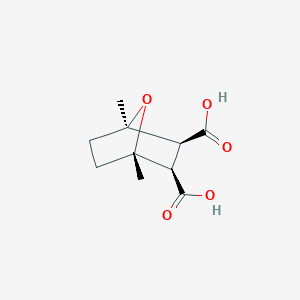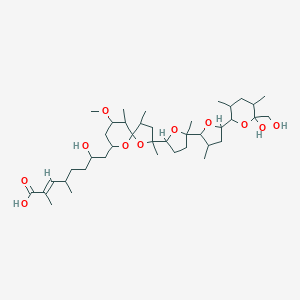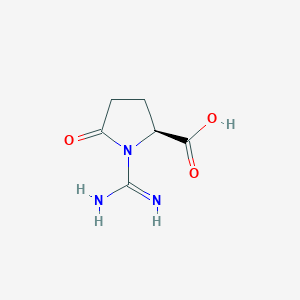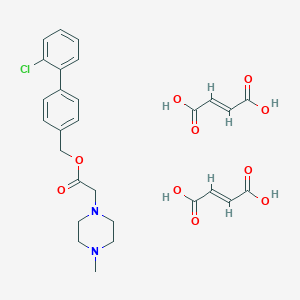
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound is a potent inhibitor of MCL-1, which is an anti-apoptotic protein that is overexpressed in many types of cancer cells.
科学研究应用
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by selectively inhibiting the anti-apoptotic function of this compound. This compound has been tested in various cancer cell lines, including leukemia, lymphoma, and solid tumors, and has shown promising results in preclinical studies.
作用机制
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor works by binding to the BH3-binding groove of this compound, which is a critical site for its anti-apoptotic function. This binding prevents the interaction of this compound with pro-apoptotic proteins, such as BAK and BIM, leading to the activation of the apoptotic pathway and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis in cancer cells in a dose-dependent manner. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as ABT-737 and ABT-263, which target other anti-apoptotic proteins. In addition, this compound inhibitor has been shown to have minimal toxicity in normal cells.
实验室实验的优点和局限性
One of the major advantages of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor is its specificity for this compound, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the development of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor. One direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor. Furthermore, the combination of this compound inhibitor with other chemotherapeutic agents may enhance its therapeutic potential in cancer therapy. Finally, the development of this compound inhibitor as a targeted therapy for specific types of cancer, such as leukemia and lymphoma, is an area of active research.
合成方法
The synthesis of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor involves the reaction of 4-bromo-2'-chlorobiphenyl with 4-methylpiperazine in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with acetic anhydride to form the acetoxymethyl derivative. Finally, the maleic acid salt of the compound is obtained by reacting the acetoxymethyl derivative with maleic acid in ethanol.
属性
CAS 编号 |
109523-90-2 |
|---|---|
分子式 |
C28H31ClN2O10 |
分子量 |
591 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(4-methylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C20H23ClN2O2.2C4H4O4/c1-22-10-12-23(13-11-22)14-20(24)25-15-16-6-8-17(9-7-16)18-4-2-3-5-19(18)21;2*5-3(6)1-2-4(7)8/h2-9H,10-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI 键 |
TXRGUYWDTUOMMG-LVEZLNDCSA-N |
手性 SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
同义词 |
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)
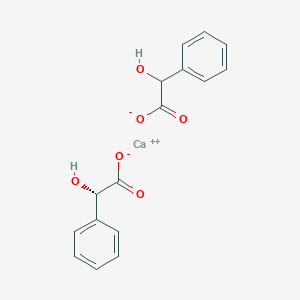
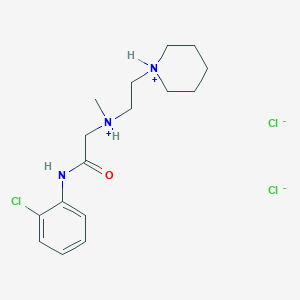


![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
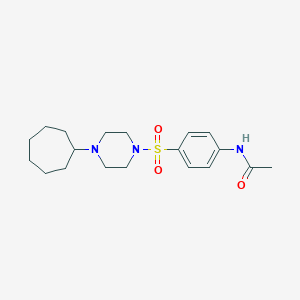
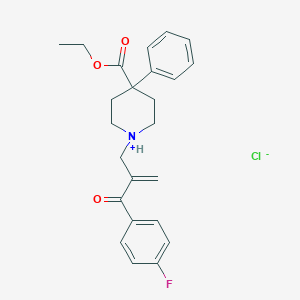

![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
